

theoretical calculations on ammonium phenolate structure

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Compound of Interest		
Compound Name:	Ammonium phenolate	
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An in-depth analysis of the **ammonium phenolate** structure through theoretical calculations is crucial for understanding its stability, reactivity, and non-covalent interaction dynamics. This technical guide provides a comprehensive overview of the computational methodologies employed, summarizes key structural and energetic data, and visualizes the fundamental interactions and workflows for researchers, scientists, and drug development professionals.

Introduction to Ammonium Phenolate Interactions

Ammonium phenolate is an ion pair formed by the proton transfer from phenol to ammonia. The resulting complex is stabilized by a combination of strong ionic interactions, hydrogen bonding, and potential cation- π interactions. Theoretical calculations, particularly using quantum chemical methods, are indispensable for elucidating the precise geometry, vibrational characteristics, and the nature of the intermolecular forces governing this system. These computational insights are vital for fields such as materials science and pharmacology, where understanding such interactions at a molecular level can inform the design of new materials and drug molecules.

Computational Methodologies

The theoretical investigation of the **ammonium phenolate** structure relies on robust computational chemistry techniques to accurately model its electronic structure and potential energy surface.

Ab Initio and Density Functional Theory (DFT) Methods



High-level ab initio methods and, more commonly, Density Functional Theory (DFT) are employed to study the **ammonium phenolate** system. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for systems involving hydrogen bonding and other non-covalent interactions.[1][2][3] [4][5]

Basis Sets

The choice of basis set is critical for obtaining reliable results. Pople-style basis sets, such as 6-31+G(d,p), are frequently used for geometry optimizations and vibrational frequency calculations.[1][3][4][6] For more accurate energy calculations, larger basis sets like 6-311++G(2df, 2pd) may be employed.[2][7] The inclusion of diffuse functions (+) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are necessary for describing the directionality of bonds.

Experimental Protocols: Computational Workflow

A typical computational protocol for analyzing the **ammonium phenolate** structure involves a multi-step process:

- Initial Structure Generation: An initial guess for the geometry of the **ammonium phenolate** complex is generated. Calculations often start with various possible orientations to locate the global minimum energy structure.[2][6]
- Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This process systematically adjusts the atomic coordinates to minimize the forces on each atom.[8][9] The convergence of the optimization is checked against strict criteria for energy change, forces, and atomic displacements.
- Vibrational Frequency Calculation: Once a stationary point is located, a vibrational frequency analysis is performed.[3][6] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
 These calculated frequencies can also be compared with experimental infrared (IR) and Raman spectra.
- Solvent Effects: To simulate a more realistic environment, solvent effects can be included using continuum solvation models like the Conductor-like Polarizable Continuum Model (C-



PCM).[1][3][4] These models have been shown to significantly improve the accuracy of calculated properties, as solvent can remarkably decrease the barrier heights of proton exchange due to the ion-pair nature of the transition state.[1]

 Energy Analysis: Single-point energy calculations using higher levels of theory or larger basis sets can be performed on the optimized geometry to obtain more accurate electronic energies and binding energies.

Data Presentation: Structural and Vibrational Properties

Theoretical calculations provide detailed quantitative data on the geometry and vibrational modes of the **ammonium phenolate** complex.

Optimized Molecular Geometry

The structure of the phenol-ammonia complex, a precursor to **ammonium phenolate**, is characterized by a hydrogen bond between the hydroxyl group of phenol and the nitrogen atom of ammonia. Calculations have shown that this hydrogen bond is slightly distorted from a linear arrangement.[6] Upon proton transfer to form the **ammonium phenolate** ion pair, this primary interaction is strengthened into a charge-assisted hydrogen bond. The complex also features potential cation- π interactions between the ammonium ion and the aromatic ring.[2][10]



Parameter	Description	Calculated Value Range
Bond Lengths (Å)		
N-HO	The length of the primary hydrogen bond between an ammonium hydrogen and the phenolate oxygen.	~1.7 - 1.9
C-O	The carbon-oxygen bond length in the phenolate anion.	~1.27 - 1.30
N-H	The bond lengths of the hydrogen-bonding N-H groups in the ammonium cation.	~1.03 - 1.05
Angles (Degrees)		
N-HO	The angle of the primary hydrogen bond.	~170 - 180
C-OH	The angle defining the approach of the ammonium ion to the phenolate oxygen.	~110 - 120
Interaction Energies		
Binding Energy (kcal/mol)	The strength of the interaction between the ammonium cation and the phenolate anion.	-20 to -30
Proton Exchange Barrier (kcal/mol)	The energy barrier for proton transfer from phenol to ammonia to form the ion pair.	~5 - 10 (in solvent)

Note: The values presented are typical ranges derived from DFT calculations on similar systems and may vary depending on the level of theory, basis set, and inclusion of solvent effects.

Vibrational Frequencies



Vibrational analysis is crucial for characterizing the stationary state and for comparing theoretical results with experimental data. The formation of the hydrogen bond causes significant shifts in the vibrational frequencies of the involved functional groups.

Vibrational Mode	Description	Approximate Frequency (cm ⁻¹)	Expected Shift upon Complexation
N-H Stretch	Stretching vibration of the N-H bonds in the ammonium cation involved in H-bonding.	3100 - 3300	Redshift (lower frequency)
C-O Stretch	Stretching vibration of the phenolate C-O bond.	1250 - 1300	Blueshift (higher frequency) compared to phenol
Intermolecular Modes	Low-frequency modes corresponding to the stretching and bending of the intermolecular hydrogen bond.	100 - 300	Appear upon complex formation

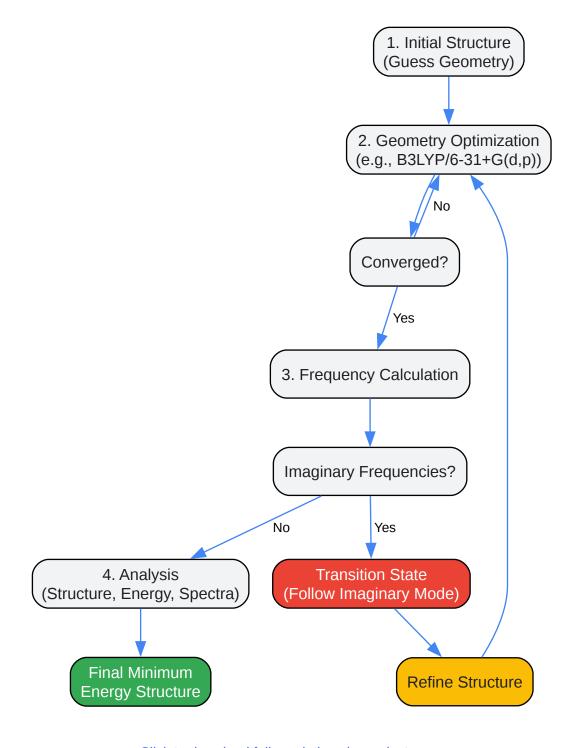
Note: These are approximate frequency ranges. Specific values are highly dependent on the computational method.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key structures, workflows, and interactions relevant to the theoretical study of **ammonium phenolate**.

Caption: Molecular structure of the **ammonium phenolate** ion pair.

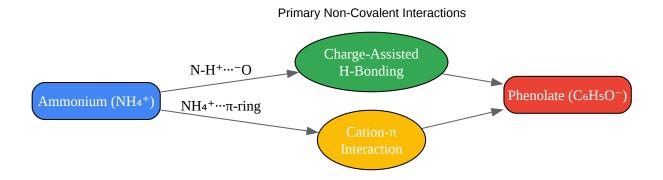




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Caption: Workflow for theoretical calculations on molecular structures.





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Caption: Key non-covalent interactions in **ammonium phenolate**.

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